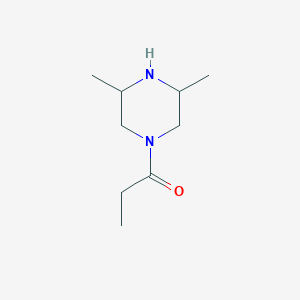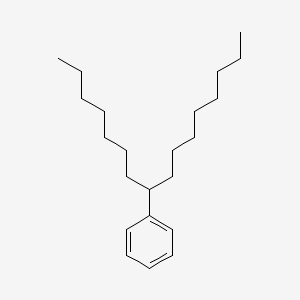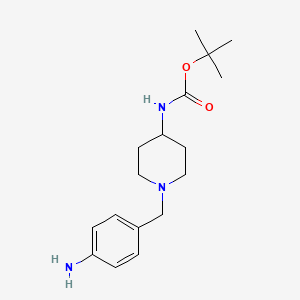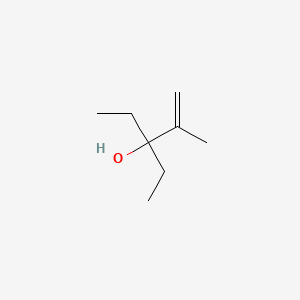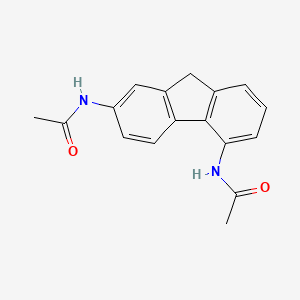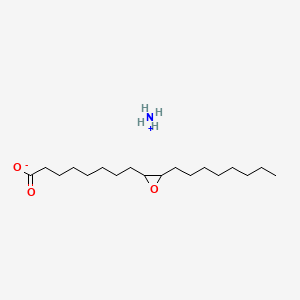
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt is a chemical compound with the molecular formula C14H16BrClNO9P · NH3 and a molecular weight of 505.64 g/mol . This compound is often used as a fluorogenic and chromogenic substrate in biochemical assays, particularly for the detection of phosphatidylinositol phosphate kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt involves several steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromo and chloro substituents at the 5 and 4 positions, respectively.
Phosphorylation: The indole derivative is then phosphorylated to introduce the phosphate group at the 1 position of the myo-inositol ring.
Ammonium Salt Formation: Finally, the compound is converted to its ammonium salt form by reacting with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The bromo and chloro substituents can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted indole compounds .
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzymatic assays to study the activity of phosphatidylinositol phosphate kinases.
Biology: Employed in cell biology to investigate signal transduction pathways involving phosphoinositides.
Medicine: Utilized in diagnostic assays to detect specific enzyme activities in clinical samples.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt involves its conversion by phosphatidylinositol phosphate kinases into a colored or fluorescent product. This conversion allows for the detection and quantification of kinase activity. The molecular targets include various phosphatidylinositol phosphate kinases, and the pathways involved are related to phosphoinositide metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate disodium salt: Another chromogenic substrate used in similar biochemical assays.
5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid cyclohexylammonium salt: Used as a substrate for β-glucuronidase, producing a blue chromophore upon enzymatic hydrolysis.
Uniqueness
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt is unique due to its specific application in detecting phosphatidylinositol phosphate kinases, which are crucial in various cellular processes. Its ability to produce a distinct color change or fluorescence upon enzymatic conversion makes it a valuable tool in biochemical research .
Properties
Molecular Formula |
C14H19BrClN2O9P |
|---|---|
Molecular Weight |
505.64 g/mol |
IUPAC Name |
azane;(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m1./s1 |
InChI Key |
HIFQQHVVHCJEPZ-STHBLVJOSA-N |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OC3[C@@H]([C@H](C([C@H]([C@H]3O)O)O)O)O)Cl)Br.N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


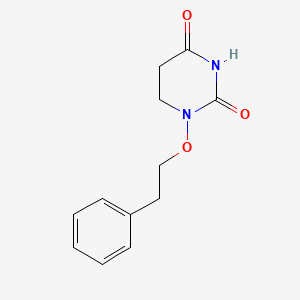
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
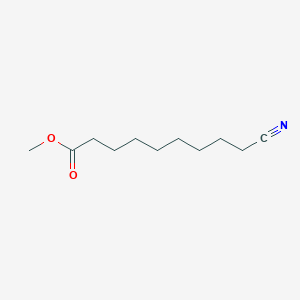
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
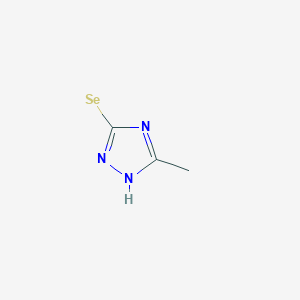
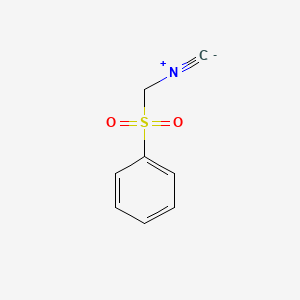
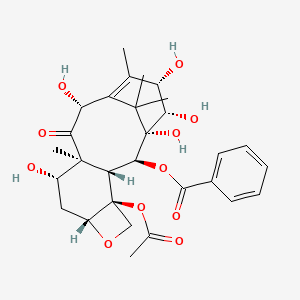
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
